2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane
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Overview
Description
2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C12H16O3. It belongs to the class of dioxolanes, which are cyclic acetals. This compound is characterized by the presence of a dioxolane ring substituted with a methoxymethyl group and a phenyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane can be achieved through several methods. One common approach involves the reaction of 2-(methoxymethyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common catalysts used in industrial production include sulfuric acid and p-toluenesulfonic acid.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane involves its interaction with various molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethyl)-2-phenyl-1,3-dioxolane
- 2-Methyl-1,3-dioxolane
- 2-Phenyl-1,3-dioxolane
Uniqueness
2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane is unique due to the presence of both methoxymethyl and phenyl groups on the dioxolane ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other dioxolanes.
Properties
CAS No. |
917957-68-7 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-[2-(methoxymethyl)phenyl]-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C12H16O3/c1-12(14-7-8-15-12)11-6-4-3-5-10(11)9-13-2/h3-6H,7-9H2,1-2H3 |
InChI Key |
WIAPLKVXMUJFPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC=CC=C2COC |
Origin of Product |
United States |
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